![molecular formula C12H13Br2N3O2S B4368155 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4368155.png)
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Overview
Description
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, leading to the modulation of various biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide vary depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to reduce inflammation and oxidative stress in various animal models. In material science, it has been used to synthesize polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In environmental science, it has been employed as a probe for the detection of heavy metal ions in water.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the use of 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide. These include:
1. Further studies on its mechanism of action and potential targets in the body.
2. Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
3. Use of this compound as a probe for the detection of other biomolecules or environmental pollutants.
4. Investigation of its potential applications in other fields, such as agriculture and food science.
5. Development of new synthetic methods for the production of this compound and its derivatives.
In conclusion, 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Scientific Research Applications
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In material science, it has been used as a precursor for the synthesis of novel polymers and materials. In environmental science, it has been employed as a probe for the detection of heavy metal ions in water.
properties
IUPAC Name |
4-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O2S/c1-16(8-12-11(14)7-15-17(12)2)20(18,19)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOJOXVATXXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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